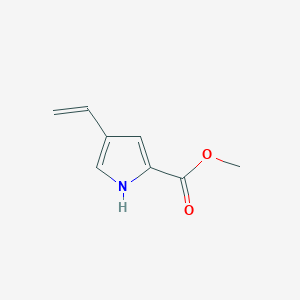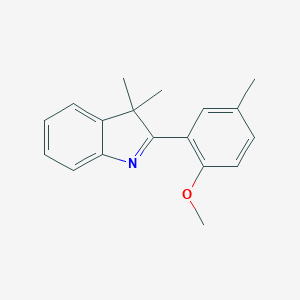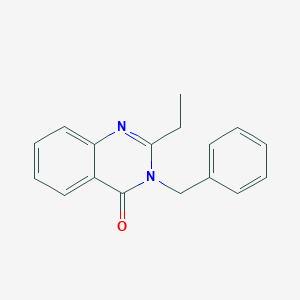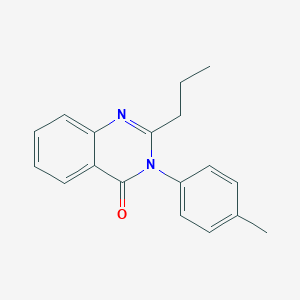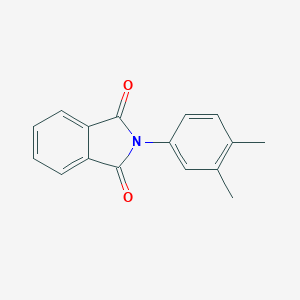
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is also known as thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects on developing fetuses. Despite its negative reputation, thalidomide has been found to have several therapeutic applications, particularly in the field of oncology.
作用機序
The mechanism of action of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is complex and involves several pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of several diseases. Thalidomide also modulates the activity of immune cells such as T cells and natural killer cells, leading to an anti-tumor effect. Additionally, thalidomide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several biochemical and physiological effects, including the modulation of the immune system, inhibition of angiogenesis, and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in several preclinical studies.
実験室実験の利点と制限
One of the significant advantages of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its broad therapeutic potential. It has been found to have anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising drug candidate for the treatment of several diseases. However, thalidomide has several limitations for lab experiments, including its teratogenic effects and the need for high doses to achieve therapeutic effects.
将来の方向性
There are several future directions for the study of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of thalidomide analogs that have improved therapeutic properties and reduced side effects. Another direction is the investigation of thalidomide's mechanism of action in various diseases to identify new therapeutic targets. Additionally, the use of thalidomide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Conclusion:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a chemical compound with unique properties that have gained significant attention in the field of scientific research. It has been found to have broad therapeutic potential, particularly in the field of oncology. Despite its negative reputation, thalidomide has several advantages and limitations for lab experiments, and there are several future directions for its study. Understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is essential for the development of new therapies and the advancement of scientific knowledge.
合成法
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through several methods, including the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetic anhydride or acetic acid and requires high temperatures and pressure. The yield of the reaction is typically between 50-60%.
科学的研究の応用
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising drug candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
特性
CAS番号 |
19357-31-4 |
|---|---|
製品名 |
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 |
InChIキー |
FCEPCSYWHDFZMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





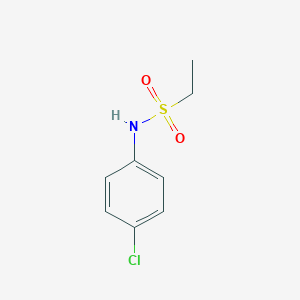
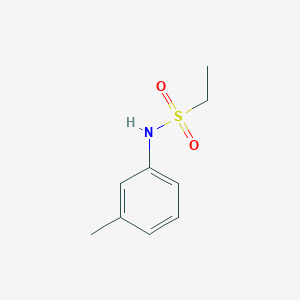
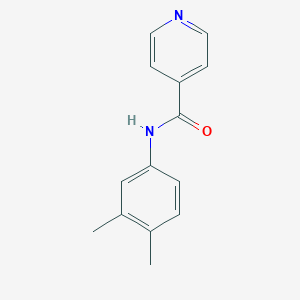
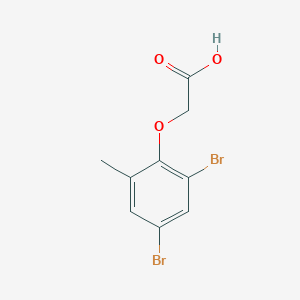

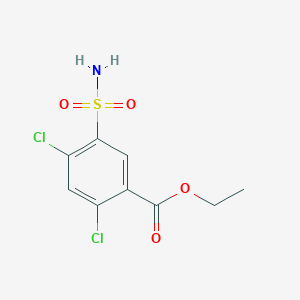
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
